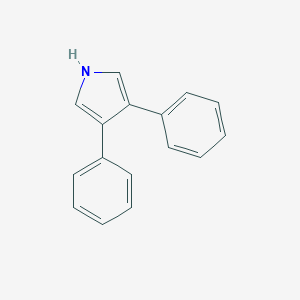

3,4-DIPHENYL-PYRROLE

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-diphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPLWDGXYMKCJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50492638 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-48-0 | |

| Record name | 3,4-Diphenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50492638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Diphenylpyrrole and Its Precursors

Classical and Established Reaction Pathways

Classical methods for synthesizing pyrrole (B145914) rings often involve the condensation of appropriately substituted dicarbonyl compounds with nitrogen sources. These established reaction pathways provide reliable routes to the 3,4-diphenylpyrrole core.

Hinsberg-Type Pyrrole Condensation

The Hinsberg pyrrole synthesis is a well-known method for preparing substituted pyrroles by the reaction of a α-diketone with a dialkyl thiodiglycolate and a primary amine or ammonia (B1221849). While the direct application for 3,4-diphenylpyrrole might involve specific diphenyl-substituted diketones, the general principle involves the condensation of a 1,2-dicarbonyl compound with a nitrogen source and a compound containing activated methylene (B1212753) groups. Variations of this reaction could potentially be adapted for the synthesis of 3,4-diphenylpyrrole, although specific literature examples directly yielding 3,4-diphenylpyrrole via a classic Hinsberg reaction were not prominently found in the search results. However, related pyrrole-2,5-dicarboxylic acid derivatives, such as 3,4-diphenyl-1H-pyrrole-2,5-dicarboxylic acid, can be synthesized through reactions involving appropriately substituted precursors. benchchem.com

Modified Friedman Synthesis Protocols

The Knorr pyrrole synthesis, sometimes referred to or modified in the context of other pyrrole syntheses like the Friedman synthesis, typically involves the reaction of an α-amino ketone or an α-hydroxy ketone with a β-keto ester or a compound containing an activated methylene group. Modified Friedman synthesis protocols, which are variations of pyrrole synthesis methods, could potentially be applied to the synthesis of 3,4-diphenylpyrrole by utilizing precursors with the correct phenyl substitution pattern. For instance, the reaction of an α-aminoketone or α-hydroxyketone with a 1,4-diketone could, in principle, lead to a pyrrole ring. Specific modifications tailored for the 3,4-diphenyl substitution would require appropriately substituted starting materials.

Dehydrogenation and Reductive Approaches

Pyrrole rings can also be accessed through the dehydrogenation of less unsaturated cyclic nitrogen-containing precursors, such as pyrrolidines or dihydropyrroles. Reductive approaches might involve the reduction of functionalized pyrrole derivatives, such as pyrrolinones or pyrrolidones, followed by further transformation or dehydrogenation to achieve the fully aromatic pyrrole ring. While direct examples for 3,4-diphenylpyrrole via these methods were not explicitly detailed in the immediate search results, these represent general strategies in pyrrole synthesis that could be explored. For example, hydrogenation of N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones has been reported to yield corresponding succinimides, indicating that reduction of related cyclic structures is a viable approach in this chemical space. nih.gov

Advanced Catalytic and Mechanistic Routes

Modern synthetic chemistry has introduced various catalytic methods, often employing transition metals, to construct heterocyclic rings with high efficiency and selectivity. These advanced routes offer alternative pathways to 3,4-diphenylpyrrole.

Transition Metal-Mediated Annulation and Coupling Reactions (e.g., Copper or Nickel Catalysis with Vinyl Azides)

Transition metal catalysis, particularly involving copper and nickel, has emerged as a powerful tool for the synthesis of substituted pyrroles from vinyl azides and various coupling partners. These reactions often proceed via denitrogenative annulation pathways. For the synthesis of diaryl-substituted pyrroles, including the 3,4-diphenyl isomer, reactions involving vinyl azides and aryl-substituted compounds have been investigated.

Research has shown that 2,4- and 3,4-disubstituted pyrroles can be prepared regioselectively from vinyl azides and aryl acetaldehydes, with the regioselectivity influenced by the choice of the transition metal catalyst, such as Cu(OAc)₂ or NiCl₂. nih.govscispace.com In copper-catalyzed reactions, a proposed mechanism involves the 1,4-addition of a copper enolate to the vinyl azide, followed by the elimination of dinitrogen and subsequent cyclization. nih.govnih.gov Nickel catalysis can also facilitate the formation of 3,4-disubstituted pyrroles from vinyl azides. nih.govscispace.com A proposed mechanism for the nickel-catalyzed formation of 3,4-diphenylpyrrole involves a 2,5-dihydropyrrole intermediate, which undergoes elimination and tautomerization. scispace.com

Data from research findings illustrate the application of these catalytic methods:

Table 1: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

| Reactants | Catalyst | Product Substitution Pattern | Notes | Source |

| Vinyl Azides + Aryl Acetaldehydes | Cu(OAc)₂ | 2,4-Diarylpyrroles | Regioselective | nih.govscispace.com |

| Vinyl Azides + Aryl Acetaldehydes | NiCl₂ | 3,4-Diarylpyrroles | Regioselective | nih.govscispace.com |

| Vinyl Azides + Ketones | Copper | 2,3,5-Trisubstituted Pyrroles | C(sp³)–H functionalization | nih.govresearchgate.net |

| Vinyl Azides + Terminal Alkynes | Nano Copper | 2,5- or 2,3,4-Substituted Pyrroles | Regioselectivity depends on alkyne substituent | nih.govorganic-chemistry.org |

Barton-Zard Pyrrole Synthesis and Nitroalkene Precursors

The Barton-Zard pyrrole synthesis is a well-established method for the synthesis of pyrrole derivatives from nitroalkenes and α-isocyanides under basic conditions. wikipedia.orgsynarchive.combuchler-gmbh.com The reaction involves the condensation of a substituted nitroalkene with an α-isocyanoester. wikipedia.orgsynarchive.combuchler-gmbh.comallaboutchemistry.net

The mechanism typically involves the base-catalyzed enolization of the α-isocyanide, followed by a Michael-type addition to the nitroalkene. wikipedia.org Subsequent cyclization, elimination of the nitro group, and tautomerization lead to the substituted pyrrole. wikipedia.org

For the synthesis of 3,4-diphenylpyrrole using the Barton-Zard method, the key precursors would be a nitroalkene with the appropriate substitution at the carbons that will form the 3 and 4 positions of the pyrrole ring, and an α-isocyanoester. While specific examples directly yielding 3,4-diphenylpyrrole were not detailed, the method is widely applicable to the synthesis of substituted pyrroles. wikipedia.orgallaboutchemistry.net For instance, pseudonitrosites have been used as masked nitroalkenes in the Barton-Zard synthesis to prepare 3-aryl-4-methylpyrrole-2-carboxylates. researchgate.net This suggests that appropriately substituted nitroalkene precursors carrying phenyl groups could be employed to introduce the phenyl substituents at the 3 and 4 positions of the pyrrole ring.

The scope of the Barton-Zard reaction includes the synthesis of various substituted pyrroles, and it has been applied in the synthesis of more complex molecules like porphyrins and dipyrromethenes. wikipedia.org

Table 2: Barton-Zard Pyrrole Synthesis - General Scheme

| Reactants | Conditions | Product | Key Intermediate(s) | Source |

| Nitroalkene + α-Isocyanide | Basic conditions | Pyrrole | Enolate, Michael Adduct, Cyclic Imine | wikipedia.orgsynarchive.combuchler-gmbh.com |

Green Chemistry-Inspired Synthetic Strategies (e.g., Ball Milling, Microwave-Assisted Syntheses)

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. bohrium.comconicet.gov.ar Ball milling (mechanochemistry) and microwave-assisted synthesis are two techniques that align with these principles, offering advantages such as reduced reaction times, higher yields, and the possibility of solvent-free or reduced-solvent conditions. benthamdirect.comconicet.gov.arrsc.orglucp.netresearchgate.net

Ball Milling: Mechanochemical synthesis using ball milling involves grinding solid reactants together, which increases surface area, improves mixing, and can generate heat or reactive species to facilitate the reaction. lucp.net This technique has been applied to the synthesis of various heterocycles, including pyrroles. researchgate.netmdpi.comnih.gov

One reported mechanochemical approach for preparing 3,4-diphenylpyrroles involves the reaction of amines with 2-phenylacetaldehyde in the presence of Mn(OAc)₃ as a mediator under solvent-free conditions. This method has been shown to yield 3,4-diphenylpyrroles in moderate to excellent yields. researchgate.netmdpi.com

Another example of ball milling in pyrrole synthesis is the reaction of trans-1,2-dibenzoylethene with primary or secondary enamine esters or ketones. This cascade reaction in a ball mill can provide pyrrole products in high yields through Michael addition followed by cyclization. mdpi.comnih.govamazon.com While this specific example discusses substituted pyrroles derived from dibenzoylethene, it highlights the potential of ball milling for constructing the pyrrole core with substituents.

| Reactants | Conditions | Product Type | Yield (%) | Reference |

| Amines + 2-phenylacetaldehyde | Ball milling, solvent-free, Mn(OAc)₃ | 3,4-Diphenylpyrroles | Moderate to excellent | researchgate.netmdpi.com |

| trans-1,2-dibenzoylethene + Enamines | Ball milling | Substituted Pyrroles | Quantitative | mdpi.comnih.govamazon.com |

Microwave-Assisted Syntheses: Microwave irradiation has become a popular tool in organic synthesis due offering rapid heating, reduced reaction times, and improved yields compared to conventional heating methods. benthamdirect.comrsc.orgbeilstein-journals.orgbenthamscience.comthieme-connect.com It is considered an environmentally friendly approach, especially when combined with solvent-free or aqueous conditions. rsc.orgbeilstein-journals.org

Microwave-assisted Paal-Knorr reactions, a classical method for pyrrole synthesis from 1,4-dicarbonyl compounds and amines, have been developed to reduce the harsh conditions often required. thieme-connect.com While the direct microwave synthesis of 3,4-diphenylpyrrole via Paal-Knorr might involve specific diphenyl-substituted 1,4-dicarbonyl precursors, microwave irradiation has been successfully applied to the synthesis of various substituted pyrroles. rsc.orgbeilstein-journals.orgbenthamscience.comthieme-connect.com

For instance, a microwave-assisted one-pot, three-component reaction of sodium diethyl oxaloacetate, aromatic aldehydes, and primary amines has been reported for the synthesis of substituted pyrrole derivatives. benthamscience.com Another microwave-assisted protocol describes the synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles from benzoin (B196080) and substituted anilines. rsc.orgscholarsresearchlibrary.com

A rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes under microwave heating conditions has been shown to afford N-perfluoroalkyl-3,4-disubstituted pyrroles as major products, alongside 2,4-disubstituted isomers. beilstein-journals.orgnih.gov This method demonstrates the utility of microwave irradiation in achieving specific substitution patterns.

| Reaction Type | Key Reactants | Conditions | Major Product Type | Reference |

| Rh-catalyzed transannulation | N-perfluoroalkyl-1,2,3-triazoles, terminal alkynes | Microwave heating, solvent (e.g., CHCl₃) | N-perfluoroalkyl-3,4-disubstituted pyrroles | beilstein-journals.orgnih.gov |

| Paal-Knorr (general) | 1,4-dicarbonyl compounds, amines | Microwave irradiation (various conditions) | Substituted Pyrroles | thieme-connect.com |

| Multicomponent reaction (specific example) | Sodium diethyl oxaloacetate, aldehydes, amines | Microwave irradiation, ethanol | Substituted Pyrrole Derivatives | benthamscience.com |

| Synthesis of 2-amino-4,5-diphenylpyrrole-3-carbonitriles | Benzoin, substituted anilines, malononitrile | Microwave irradiation, ethanol | 2-amino-4,5-diphenylpyrrole-3-carbonitriles | rsc.orgscholarsresearchlibrary.com |

Regioselective Synthesis of 3,4-Diarylpyrrole Scaffolds

Achieving regioselectivity is crucial in the synthesis of substituted pyrroles, particularly when aiming for specific substitution patterns like 3,4-diaryl substitution. Several strategies have been developed to control the regiochemistry during the construction of the pyrrole ring.

One approach to regioselective synthesis of 3,4-diarylpyrroles involves the reaction of β-nitrostyrenes with aqueous TiCl₃. This method can directly provide 3,4-diarylpyrroles in moderate yields. researchgate.netscispace.com The reaction is carried out in a solvent mixture like 1,4-dioxane-water. researchgate.netscispace.com

Another method for preparing 3,4-diarylpyrroles is the Barton-Zard pyrrole synthesis, which involves the reaction of α-nitroalkenes with isocyanoacetates. researchgate.netscispace.comnih.gov For the synthesis of 3,4-diarylpyrroles, this would typically involve α-nitrostilbenes reacting with ethyl isocyanoacetate, followed by decarboxylation. researchgate.netscispace.com

A regioselective synthesis of 2-substituted 3,4-diaryl pyrroles has been achieved through a [2+3] cycloaddition reaction between methylisocyanoacetate and α,β-unsaturated nitriles. nih.gov This method allows for the rapid synthesis of pyrroles with varied substituents at the 2, 3, and 4 positions. nih.gov

The differential acidity of C-H moieties in intermediates can also influence regioselectivity in diarylpyrrole synthesis. thieme-connect.com For instance, a cyanide-mediated cyclocondensation reaction involving a vic-dinitrile has been shown to provide diarylpyrroles, with the regioselectivity influenced by the differential acidity of benzylic C-H bonds. thieme-connect.com

| Synthetic Method | Key Reactants | Regioselectivity Achieved | Reference |

| Reduction of β-nitrostyrenes | β-nitrostyrenes, aqueous TiCl₃ | 3,4-Diaryl substitution | researchgate.netscispace.com |

| Barton-Zard synthesis | α-nitroalkenes (e.g., α-nitrostilbenes), isocyanoacetates | 3,4-Diaryl substitution | researchgate.netscispace.comnih.gov |

| [2+3] Cycloaddition | Methylisocyanoacetate, α,β-unsaturated nitriles | 2-Substituted 3,4-diaryl | nih.gov |

| Cyanide-mediated cyclocondensation | vic-dinitrile | Diaryl substitution (influenced by C-H acidity) | thieme-connect.com |

| Rh-catalyzed transannulation (under microwave) | N-perfluoroalkyl-1,2,3-triazoles, terminal alkynes | Primarily 3,4-disubstitution | beilstein-journals.orgnih.gov |

Research findings indicate that the choice of synthetic methodology significantly impacts the yield and regioselectivity of 3,4-diarylpyrrole formation. For example, in the TiCl₃ reduction of β-nitrostyrenes, the solvent can influence the yield, with 1,4-dioxane (B91453) increasing the yield compared to THF. researchgate.netscispace.com In the rhodium-catalyzed transannulation, the catalyst and reaction temperature can affect the ratio of 3,4-disubstituted to 2,4-disubstituted pyrroles. beilstein-journals.orgnih.gov

The development of regioselective methods is particularly important for the synthesis of complex natural products and pharmaceutically relevant compounds that contain the 3,4-diarylpyrrole core. nih.govtandfonline.comcapes.gov.bracs.org

Chemical Functionalization and Derivatization Strategies for 3,4 Diphenylpyrrole Systems

Electrophilic and Nucleophilic Modification of the Pyrrole (B145914) Core

The pyrrole ring in 3,4-diphenylpyrrole is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the phenyl groups at the 3 and 4 positions influences the regioselectivity of these reactions. In unsubstituted pyrrole, electrophilic substitution typically occurs at the C-2 and C-5 positions due to the greater stability of the resonance structures formed upon attack at these positions. quora.com The electron density is highest at the C-2 and C-5 carbons. quora.com

While electrophilic aromatic substitution on pyrrole generally favors the α-positions (C-2 and C-5), direct modification at the β-positions (C-3 and C-4) is often more challenging. researchgate.net This is because electrophilic substitution or metalation of N-substituted pyrroles and subsequent reactions with electrophiles primarily occur at the C-2 position. beilstein-journals.orgnih.gov

Nucleophilic substitution reactions are less common for electron-rich aromatic systems like pyrrole. However, under specific conditions or with appropriate leaving groups, nucleophilic attack can occur. chemguide.co.uklibretexts.orgibchem.com The introduction of electron-withdrawing groups on the pyrrole ring can enhance its reactivity towards nucleophilic attack.

Synthesis of Extended π-Conjugated Systems: Porphyrins and Macrocyclic Structures

3,4-Diphenylpyrrole serves as a crucial precursor for the synthesis of extended π-conjugated systems, most notably porphyrins. Porphyrins are macrocyclic compounds with significant applications in various fields, including catalysis, photochemistry, and medicine. scispace.comresearchgate.net The synthesis of porphyrins from 3,4-diarylpyrroles, including 3,4-diphenylpyrrole, allows for the introduction of various aryl groups at the periphery of the porphyrin ring, influencing their electronic and steric properties. scispace.comresearchgate.net

Octaarylporphyrins, substituted at all eight β-pyrrole positions, can be synthesized from 3,4-diarylpyrroles. acs.orgresearchgate.net Octaphenylporphine, for instance, was synthesized from 3,4-diphenylpyrrole via the Linstead procedure. acs.org The bulky phenyl groups in octaarylporphyrins can protect the methine bridges of the porphyrin ring from oxidation and reduce crystalline packing, leading to increased solubility compared to octaalkyl analogs. acs.org

Dodecaarylporphyrins, featuring aryl substituents at both the β-pyrrole and meso positions, can also be prepared from 3,4-diarylpyrroles by reaction with aromatic aldehydes. scispace.comresearchgate.netresearchgate.net This method allows for the ready introduction of diverse aryl groups at the porphyrin periphery. scispace.comresearchgate.net Dodecaphenylporphyrin, derived from 3,4-diphenylpyrrole, exhibits a non-planar macrocycle with a saddle-type distortion, which impacts its redox potentials, optical absorption spectra, and spin delocalization. scispace.com This non-planarity can destabilize the porphyrin HOMO, facilitating radical cation formation. scispace.com

Mixed condensation of 3,4-diphenylpyrrole with benzaldehyde (B42025) and formaldehyde (B43269) has been used to synthesize sterically overcrowded unsymmetrical porphyrins bearing ten and eleven phenyl groups. oup.comresearchgate.net

Calixpyrroles are another class of macrocyclic structures that can be synthesized from pyrrole derivatives. While not explicitly detailed for 3,4-diphenylpyrrole in the provided search results, the reactivity of pyrroles in condensation reactions suggests the potential for synthesizing calixpyrrole frameworks incorporating the 3,4-diphenylpyrrole unit.

Introduction of Diverse Substituents and Heteroatoms

The functionalization of 3,4-diphenylpyrrole extends beyond macrocycle formation to the introduction of various substituents and heteroatoms onto the pyrrole core or the pendant phenyl rings. The ability to introduce diverse functional groups allows for the tuning of the physical and chemical properties of 3,4-diphenylpyrrole derivatives for specific applications.

While direct electrophilic substitution on the pyrrole core of 3,4-disubstituted pyrroles can be challenging at the β-positions researchgate.net, alternative strategies are employed. Metalation of N-substituted pyrroles, typically occurring at the C-2 position, followed by reaction with electrophiles, is a common approach for functionalization. beilstein-journals.orgnih.gov For example, N-perfluoroalkyl-3,4-disubstituted pyrroles can undergo metalation at the C-2 position and subsequent carboxylation. beilstein-journals.org

The introduction of heteroatoms into 3,4-diphenylpyrrole systems can occur through various synthetic routes, including the incorporation of heteroatom-containing substituents or the modification of the pyrrole nitrogen. For instance, the synthesis of azaferrocenes involves the incorporation of an iron atom coordinated to a cyclopentadienyl (B1206354) ligand and a pyrrolyl ring, which can be derived from 3,4-diphenylpyrrole. nii.ac.jp

Asymmetric Functionalization and Chiral Derivative Synthesis

One notable example is the enantioselective C-2 functionalization of 1',2',3',4',5'-pentamethyl-3,4-diphenylazaferrocene, a derivative of 3,4-diphenylpyrrole. nii.ac.jp Lithiation of this azaferrocene with sec-BuLi/(-)-sparteine followed by quenching with electrophiles yielded C-2 functionalized azaferrocenes with good enantioselectivities. nii.ac.jp This demonstrates that asymmetric functionalization is achievable in systems incorporating the 3,4-diphenylpyrrole core, particularly when it is part of a larger, more complex molecular framework like an azaferrocene.

While direct asymmetric functionalization of the 3,4-diphenylpyrrole core itself may be challenging due to the symmetry of the diphenyl substitution, incorporating this unit into a less symmetrical molecule or utilizing chiral reagents and catalysts can lead to the formation of chiral derivatives.

Data Table: Synthesis of 3,4-Diarylpyrroles from β-Nitrostyrenes scispace.comresearchgate.net

| Entry | β-Nitrostyrene Ar | Product Pyrrole Ar | Yield (%) |

| 1 | Phenyl | Phenyl (3,4-Diphenylpyrrole) | 50 |

| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | Data not available in snippets |

| 3 | 4-Chlorophenyl | 4-Chlorophenyl | Data not available in snippets |

Note: Yields can vary depending on the specific reaction conditions and aryl substituents.

Data Table: Enantioselective C-2 Functionalization of 1',2',3',4',5'-Pentamethyl-3,4-diphenylazaferrocene nii.ac.jp

| Electrophile | Enantioselectivity (% ee) |

| Data not available in snippets | Up to 79 |

Note: Specific electrophiles and corresponding enantioselectivity values were not provided in the available snippets, only the range of enantioselectivity achieved.

Theoretical and Computational Chemistry of 3,4 Diphenylpyrrole

Electronic Structure Elucidation via Quantum Mechanical Methods (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to study the electronic structure of molecules. DFT is a method that assumes that all properties of a system can be described by its charge density, enabling the calculation of a compound's structure, energy, and molecular properties mdpi.com. TD-DFT extends this to study excited states and obtain electronic spectra mdpi.com. These methods are applied to determine the molecular geometry and electronic transitions of compounds researchgate.net.

Analysis of Molecular Orbitals and Energy Gaps (HOMO-LUMO)

Analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the orbital from which electrons are most likely to be donated, characterizing the nucleophilic component, while the LUMO is the lowest energy orbital available to accept electrons, characterizing the electrophilic component ucalgary.ca. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to a molecule's reactivity and electronic transitions, including its absorption of light ualberta.cayale.edu. A smaller HOMO-LUMO gap generally corresponds to longer wavelengths of light absorption ualberta.ca. Computational calculations, such as those using the DFT-B3LYP method, are performed to determine and compare HOMO-LUMO energies mdpi.com. For conjugated systems, as the conjugation increases, the energy gap between the HOMO and LUMO tends to decrease ualberta.ca.

Conformational Analysis and Molecular Geometry Optimization

Conformational analysis involves exploring the various spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds. Geometry optimization is a computational process used to find the lowest energy structure (the most stable conformer) of a molecule or to refine the geometry of generated conformers conflex.netavogadro.cc. This process involves repeatedly sampling conformational space and optimizing the geometry of starting structures conflex.net. Various algorithms and software tools are available for conformer searching and geometry optimization using different force fields or higher-level quantum mechanical methods avogadro.ccscm.com. For instance, the B3LYP functional with appropriate basis sets is used in DFT calculations for determining molecular geometry researchgate.net. Geometry optimization ensures that the calculated electronic structure and properties correspond to a stable molecular arrangement avogadro.cc.

Prediction of Spectroscopic Parameters (Vibrational, NMR, Electronic)

Computational methods are valuable for predicting various spectroscopic parameters, which can aid in the identification and characterization of compounds. Calculations of FT-IR vibrational frequencies and ¹H and ¹³C NMR chemical shifts using DFT methods have shown good agreement with experimental values for pyrrole (B145914) derivatives researchgate.net. Predicting vibrational spectra, such as IR spectra, involves calculating vibrational frequencies and intensities based on the optimized molecular geometry and electronic structure uci.edu. Similarly, computational approaches can predict NMR chemical shifts, assisting in the interpretation of experimental NMR spectra researchgate.netresearchgate.net. Electronic spectra (UV-Vis) can be predicted using TD-DFT calculations, which determine excitation energies and oscillator strengths corresponding to electronic transitions mdpi.comsciencepublishinggroup.com. These predicted spectra can be compared with experimental data to validate computational models and help assign observed spectroscopic features mdpi.com.

Mechanistic Insights from Computational Reaction Pathway Studies

Computational studies can provide valuable insights into the mechanisms of chemical reactions involving 3,4-diphenylpyrrole by exploring potential reaction pathways and transition states acs.org. By calculating the energies of reactants, intermediates, transition states, and products along a reaction coordinate, computational chemistry can help elucidate the step-by-step process of a reaction and identify the most favorable pathways acs.org. This can involve studying transformations such as cyclization sequences or rearrangements mdpi.comacs.org. For example, computational calculations using methods like DFT-B3LYP have been employed to propose and understand reaction mechanisms for the formation of pyrrole derivatives mdpi.com. Such studies can reveal key intermediates and transition states that might be difficult to observe experimentally, offering a deeper understanding of the reaction kinetics and thermodynamics.

Advanced Spectroscopic and Structural Characterization

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A representative example is methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate. iucr.org The analysis of this compound reveals that it crystallizes in a monoclinic system with the space group C2/c. iucr.org In the solid state, these molecules form dimeric structures through intermolecular hydrogen bonds between the pyrrole (B145914) N-H group of one molecule and the carbonyl oxygen of the carboxylate group on an adjacent molecule. iucr.org This hydrogen bonding is a common feature in the crystal packing of pyrrole derivatives. The phenyl groups at the 3 and 4 positions are typically twisted out of the plane of the central pyrrole ring.

Studies on other derivatives, such as N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones, also show a monoclinic crystal system, highlighting a common packing preference. nih.gov The structural information gleaned from these derivatives is crucial for understanding how the 3,4-diphenyl-pyrrole scaffold arranges in the solid state, which influences the material's bulk properties. nih.govnih.gov

| Crystal Data for Methyl 5-methyl-3,4-diphenyl-1H-pyrrole-2-carboxylate iucr.org | |

| Parameter | Value |

| Chemical Formula | C₁₉H₁₇NO₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 34.1913 (12) |

| b (Å) | 10.7042 (4) |

| c (Å) | 19.1129 (9) |

| β (°) | 118.186 (2) |

| Volume (ų) | 6165.6 (4) |

| Z | 16 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics (e.g., ¹H, ¹³C, 2D NMR, ¹⁵N NMR)

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole N-H proton, the pyrrole C-H protons at the 2 and 5 positions, and the protons of the two phenyl rings. Based on data for unsubstituted pyrrole, the C-H protons on the pyrrole ring (H-2 and H-5) would appear in the aromatic region, with their exact chemical shift influenced by the electronic effects of the phenyl substituents. pitt.edu The phenyl protons would typically appear as a complex multiplet. In the ¹³C NMR spectrum, separate signals are expected for the pyrrole carbons (C-2/C-5 and C-3/C-4) and the phenyl carbons. The carbons C-3 and C-4, being directly attached to the phenyl groups, would be significantly shifted downfield. For example, in N-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the methyl carbons appear around 8-9 ppm, while the pyrrole ring carbons (C-3/C-4) are observed near 136 ppm and the carbonyl carbons (C-2/C-5) are seen around 169 ppm. nih.gov Two-dimensional NMR techniques like HMQC and HMBC are essential for unambiguously assigning these proton and carbon signals. nih.gov

¹⁵N NMR: The ¹⁵N NMR chemical shift provides direct information about the electronic environment of the nitrogen atom in the pyrrole ring. For dipyrromethanes, which contain two pyrrole rings linked by a methylene (B1212753) bridge, the nitrogen atoms exhibit chemical shifts around -231 ppm relative to nitromethane. researchgate.netacs.org This provides a reasonable estimate for the expected chemical shift of the nitrogen in this compound. The presence of substituents and their electronic nature (electron-donating or electron-withdrawing) can significantly influence this chemical shift. acs.orgscispace.com The one-bond nitrogen-hydrogen coupling constant (¹JNH) is also a valuable parameter, typically found to be around -96 Hz in related free-base dipyrrolic compounds. acs.org

| Representative NMR Data for Pyrrole and Related Derivatives | |||

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| Pyrrole pitt.edu | ¹H | CDCl₃ | 6.70 (H-2/H-5), 6.11 (H-3/H-4) |

| ¹³C | CDCl₃ | 118.4 (C-2/C-5), 108.4 (C-3/C-4) | |

| Dipyrromethanes researchgate.netacs.org | ¹⁵N | - | ~ -231 |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivative nih.gov | ¹³C | DMSO-d₆ | 169 (C=O), 136 (C-3/C-4), 9 (CH₃) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds and functional groups within this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by several key absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a broad band in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations from the phenyl groups and the C-H stretching of the pyrrole ring are expected just above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1600 cm⁻¹ would contain multiple sharp bands corresponding to the C=C stretching vibrations within both the pyrrole and the phenyl rings. Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong absorptions in the 690-900 cm⁻¹ range, which are diagnostic of the substitution pattern.

Raman Spectroscopy: Raman spectroscopy provides complementary information. youtube.com Due to the molecule's large, polarizable electron clouds, especially in the phenyl rings, the aromatic ring stretching vibrations are typically strong in the Raman spectrum. jkps.or.kr A symmetric "ring breathing" mode of the phenyl rings often gives a very intense line around 1000 cm⁻¹. jkps.or.kr Similar to IR, C=C and C-H stretching vibrations are also observable. The complementarity of IR and Raman is particularly useful; for example, highly symmetric vibrations that are weak or absent in the IR spectrum are often strong in the Raman spectrum. youtube.com

| Expected Vibrational Modes for this compound | ||

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR / Raman) |

| N-H Stretch | 3300 - 3500 | Medium-Strong / Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium / Medium |

| Pyrrole C-H Stretch | ~3100 | Medium / Medium |

| C=C Ring Stretch (Aromatic/Pyrrole) | 1400 - 1600 | Strong / Strong |

| Phenyl Ring Breathing | ~1000 | Weak / Strong |

| C-H Out-of-Plane Bend | 690 - 900 | Strong / Weak |

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence Quantum Yields, Lifetimes)

The electronic absorption and emission properties of the this compound core are fundamental to its use in optical and electronic materials. While data for the parent compound is scarce, derivatives such as diketopyrrolopyrroles (DPP) that incorporate this central structure are renowned for their outstanding photophysical properties.

UV-Vis Absorption: The this compound scaffold contributes to an extended π-conjugated system. DPP derivatives containing this core exhibit intense absorption bands in the visible and near-infrared regions of the electromagnetic spectrum, typically between 450 nm and 650 nm. mdpi.comnih.gov These absorptions correspond to π-π* electronic transitions. The exact position of the maximum absorption (λₘₐₓ) is highly sensitive to the substituents on the pyrrole nitrogen and the phenyl rings, as well as the solvent polarity. mdpi.com

Fluorescence: Many derivatives based on this framework are highly fluorescent, emitting light in the green to red-orange range (e.g., 530-580 nm). mdpi.com They are often characterized by high fluorescence quantum yields (Φf), which is the ratio of photons emitted to photons absorbed. For some optimized DPP derivatives, Φf values can be as high as 76%. mdpi.com The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter. The fluorescence lifetime (τ), or the average time the molecule spends in the excited state, for related DPP compounds is typically in the range of several nanoseconds (e.g., 5-7 ns). mdpi.com

| Photophysical Properties of Representative Diketopyrrolopyrrole (DPP) Derivatives | |||

| Property | Solvent | Value Range | Reference |

| Absorption Maxima (λₘₐₓ) | Dichloromethane (B109758) (DCM) | 565 - 627 nm | mdpi.comnih.gov |

| Emission Maxima (λₑₘ) | Dichloromethane (DCM) | 535 - 580 nm | mdpi.com |

| Fluorescence Quantum Yield (Φf) | Various | 0.32 - 0.76 | mdpi.com |

| Fluorescence Lifetime (τ) | Various | 5.5 - 6.8 ns | mdpi.com |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and deduce the structure of this compound through analysis of its fragmentation patterns.

The chemical formula for this compound is C₁₆H₁₃N, giving it a monoisotopic mass of approximately 219.11 g/mol . According to the Nitrogen Rule in mass spectrometry, a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.orgyoutube.com Therefore, the molecular ion peak ([M]⁺•) in the electron ionization (EI) mass spectrum of this compound is expected at a mass-to-charge ratio (m/z) of 219.

The fragmentation of the molecular ion provides structural clues. For aromatic compounds, the molecular ion peak is typically intense due to its stability. libretexts.org Common fragmentation pathways for this compound would likely include:

Loss of a hydrogen radical (H•): This would produce a stable, even-electron cation at [M-1]⁺ (m/z 218).

Cleavage of phenyl groups: The presence of phenyl rings makes the formation of fragments like the phenyl cation (C₆H₅⁺ at m/z 77) or the highly stable tropylium (B1234903) ion (C₇H₇⁺ at m/z 91) probable.

Ring fragmentation: The pyrrole ring itself can break apart, though this often leads to more complex patterns.

These fragmentation patterns, when analyzed, allow for the confirmation of the compound's identity and structure.

| Expected Mass Spectrometry Fragments for this compound | |

| Fragment Ion | Expected m/z |

| [M]⁺• (Molecular Ion) | 219 |

| [M-H]⁺ | 218 |

| [C₇H₇]⁺ (Tropylium ion) | 91 |

| [C₆H₅]⁺ (Phenyl cation) | 77 |

Coordination Chemistry of 3,4 Diphenylpyrrole Derived Ligands

Ligand Design Principles and Synthesis of Chelation-Competent Pyrrole (B145914) Derivatives

The primary strategy for designing chelation-competent ligands from the 3,4-diphenylpyrrole motif involves its incorporation into a porphyrin macrocycle. The resulting 2,3,7,8,12,13,17,18-octaphenylporphyrin (H₂OPP) serves as a foundational tetradentate ligand. The eight phenyl groups at the β-positions of the pyrrole rings create significant steric hindrance, forcing the porphyrin macrocycle into a distorted, nonplanar conformation, typically a saddle or ruffled shape. dntb.gov.uaresearchgate.net

Ligand design extends beyond the basic OPP framework to include the synthesis of asymmetrically substituted derivatives to create "push-pull" electronic effects. acs.org This is achieved through the selective functionalization of the OPP core. For instance, routes have been developed for the synthesis of trifunctionalized β-octaphenylporphyrins, represented as MOPP(R)X₂, where M is a metal ion, R is a group like nitro (NO₂), formyl (CHO), or hydroxymethyl (CH₂OH), and X is a bromo (Br) or cyano (CN) group. acs.org The synthesis of these complex ligands often begins with the creation of a singly substituted MOPP(R) derivative, which is then further functionalized. acs.org This approach allows for the fine-tuning of the ligand's electronic properties by introducing a combination of electron-donating and electron-withdrawing substituents onto the distorted porphyrin skeleton. acs.org

Another design approach involves creating ligands where the 3,4-diphenylpyrrole unit is functionalized at the 2 and 5 positions with additional coordinating groups. One such example is 2,2′-(3,4-diphenyl-1H-pyrrole-2,5-diyl)dipyridine (Hdpp), a tridentate ligand designed for coordination with transition metals like ruthenium. nih.gov Similarly, N,N'-bis(pyridin-2-ylmethyl)-3,4-diphenyl-1H-pyrrole-2,5-dicarboxamide has been synthesized to create ligands with increased denticity, capable of forming dinuclear helicate complexes. researchgate.net

Formation and Characterization of Metal Coordination Complexes (e.g., Metallo-porphyrins)

The formation of metal complexes with octaphenylporphyrin (OPP) ligands typically involves the reaction of the free base porphyrin (H₂OPP) or its derivatives with a suitable metal salt. acs.orgbohrium.com This method has been successfully used to prepare a wide range of metallo-octaphenylporphyrins (MOPP), including complexes with cobalt(II), nickel(II), copper(II), zinc(II), chromium(III), and vanadyl (VO²⁺). dntb.gov.uaresearchgate.netacs.org

A defining characteristic of these MOPP complexes is their highly distorted, nonplanar structure, which is a direct consequence of the steric crowding from the eight β-phenyl substituents. dntb.gov.uaresearchgate.net X-ray diffraction studies confirm these distorted structures. dntb.gov.ua This nonplanarity is not limited to the solid state but persists in solution, significantly influencing the complexes' properties. researchgate.net

Characterization of these complexes relies on a suite of spectroscopic and electrochemical techniques:

UV-visible Spectroscopy: MOPP complexes exhibit red-shifted and broadened absorption bands compared to planar metalloporphyrins like their tetraphenylporphyrin (B126558) (TPP) counterparts. This is a direct indicator of the distorted structure and altered electronic properties. researchgate.netacs.org

NMR Spectroscopy: NMR is used to elucidate the structure of these complexes in solution. bohrium.com

FT-IR Spectroscopy: Vibrational data from FT-IR helps to confirm the coordination of the metal and the presence of various functional groups. For vanadyl complexes like VO(OPP), resonance Raman spectra have been used to probe the V=O bond character, showing little significant difference compared to planar analogues, despite the macrocycle's distortion. researchgate.net

Electrochemistry: Cyclic voltammetry is extensively used to determine the redox potentials of the MOPP complexes, revealing how distortion and substitution affect the energies of the frontier molecular orbitals. researchgate.netacs.org

Mass Spectrometry: Techniques like MALDI-TOF-MS are used to confirm the mass and thus the successful synthesis of these large, substituted porphyrin complexes. bohrium.com

In one specific example, a ruthenium complex, trans-Ru(dpp)(PPh₃)₂(nitrile), was synthesized using the tridentate ligand 2,2′-(3,4-diphenyl-pyrrole-2,5-diyl)dipyridine (dpp). nih.gov This demonstrates the use of 3,4-diphenylpyrrole in non-porphyrinic, open-chain chelating ligands as well.

Investigations into Chelation Properties and Complex Stability

The unique structural features of 3,4-diphenylpyrrole-derived ligands, particularly the octaphenylporphyrins (OPP), have a profound impact on their chelation properties and the stability of their metal complexes. The stability of these complexes is not only a matter of thermodynamics but is also significantly influenced by the kinetics of their formation.

Kinetic studies on the formation of copper β-octaphenylporphyrin [Cu(OPP)] have been conducted in solvents like pyridine (B92270) and acetic acid. researchgate.netivanovo.ac.ru When compared with the formation rates of complexes with other porphyrins, such as β-octamethylporphyrin, the introduction of bulky phenyl groups at the β-positions was found to alter the complexation rate by up to an order of magnitude. researchgate.net Notably, as the porphyrin macrocycle becomes more distorted (from planar to heavily distorted), the rate of the metal insertion reaction increases in both electron-donating (pyridine) and electron-accepting (acetic acid) solvents. researchgate.net

The chelation process is influenced by several factors:

Steric Effects: The eight phenyl groups create significant steric hindrance, which can affect the approach of the metal ion to the coordination pocket. However, the pre-distorted, nonplanar nature of the ligand may also facilitate metal insertion by making the core more accessible compared to the energy required to deform a planar porphyrin.

Basicity of the Ligand: The electronic effects of substituents on the porphyrin ring influence the basicity of the core nitrogen atoms, which in turn affects the stability of the N-H bonds and the kinetics of complexation. researchgate.net

Chelate Effect: As with all porphyrins, the tetradentate nature of the OPP ligand leads to a significant chelate effect, resulting in highly stable complexes once formed.

In non-porphyrinic systems, the chelation behavior is also robust. For example, N,N'-dibutyl-3,4-diphenyl-1H-pyrrole-2,5-dicarboxthioamide and its diphenyl analogue form stable bis(tridentate) complexes with cobalt, where coordination occurs through the pyrrole nitrogen and the thioamide sulfur atoms. researchgate.net

Modulating Electronic and Optical Properties through Metal Coordination

A central theme in the study of 3,4-diphenylpyrrole-derived complexes is the ability to tune their electronic and optical properties through metal coordination and peripheral substitution. The severe nonplanar distortion of the octaphenylporphyrin (OPP) macrocycle, combined with the electronic influence of the central metal and substituents, provides a powerful tool for modulating the frontier molecular orbitals (HOMO and LUMO).

Electronic Properties: The electronic properties are typically investigated using cyclic voltammetry. Metal complexes of OPP show significant negative shifts in their oxidation potentials compared to planar analogues like vanadyl tetraphenylporphyrin (VO(TPP)). researchgate.net This indicates that the distorted macrocycles are easier to oxidize.

The introduction of "push-pull" substituents allows for fine-tuning of the redox potentials. acs.org By placing electron-donating (e.g., -CH₂OH) and electron-withdrawing (e.g., -NO₂, -CN, -CHO) groups on the OPP skeleton, the HOMO-LUMO gap can be systematically decreased. acs.org This tunability is crucial for designing molecules for specific electronic applications. For certain metal complexes, such as those with Co(II) and Ni(II), metal-centered oxidation processes are observed. acs.org

| Compound | E(MIII/MII) | First Oxidation | Second Oxidation | First Reduction |

|---|---|---|---|---|

| NiOPP(NO₂) | - | 1.18 | 1.45 | -0.65 |

| NiOPP(CHO) | - | 1.12 | 1.40 | -0.80 |

| NiOPP(CH₂OH) | - | 0.96 | 1.28 | -1.09 |

| CoOPP(NO₂) | 0.51 | 1.30 | - | -0.56 |

| CoOPP(CHO) | 0.41 | 1.22 | - | -0.74 |

Optical Properties: The distorted structure of MOPP complexes leads to distinct optical properties. Their UV-visible absorption spectra are characterized by significant red shifts and broadening of the Soret and Q-bands compared to planar metalloporphyrins. researchgate.net This phenomenon is a direct result of the distortion breaking the typical D₄h symmetry of the porphyrin π-system, which alters the energies of the electronic transitions.

Asymmetric "push-pull" substitution further modifies these properties, leading to red-shifted electronic spectral features. acs.org The photophysical data for these compounds, such as quantum yields and excited-state lifetimes, are generally lower than those for related, less-distorted β-substituted porphyrins, reflecting the impact of the nonplanar conformation. acs.org In ruthenium complexes with the 2,2′-(this compound-2,5-diyl)dipyridine ligand, the electronic absorption spectra were assigned using TD-DFT calculations, demonstrating that the character of the ligand plays a crucial role in the nature of the triplet states, which is important for applications in photoactivated ligand dissociation. nih.gov

| Compound | Soret Band (λmax) | Q-Bands (λmax) |

|---|---|---|

| H₂OPP(NO₂) | 451 | 541, 582, 629, 689 |

| NiOPP(NO₂) | 443 | 560, 602 |

| CuOPP(NO₂) | 447 | 567, 609 |

| ZnOPP(NO₂) | 453 | 576, 619 |

| VO(OPP) | 437 | 561, 597 |

Applications of 3,4 Diphenylpyrrole in Advanced Materials Science

Development of Pyrrole-Based Conjugated Polymers and Oligomers

Pyrrole (B145914) and its substituted derivatives are key monomers for the creation of conjugated polymers and oligomers. These materials are characterized by alternating single and double bonds along the polymer backbone, resulting in extended π-electron systems that enable electronic conductivity and optical activity. The incorporation of 3,4-diphenylpyrrole into these structures can influence their electronic bandgap, solubility, and solid-state packing, which are critical factors for their performance in various applications.

Polymerization Methods and Structural Control

The synthesis of pyrrole-based conjugated polymers and oligomers can be achieved through various polymerization techniques. Oxidative polymerization is a common method for pyrroles, typically involving chemical or electrochemical oxidation to form the conjugated backbone. Direct arylation polymerization is another powerful strategy that allows for the controlled coupling of (hetero)aryl monomers, offering precise control over the polymer structure and properties. Novel donor–acceptor (D-A) conjugated polymers containing phenothiazine (B1677639) and diketopyrrolopyrrole derivatives have been successfully synthesized via direct arylation polymerization using a palladium catalyst system. researchgate.net Oxidative polycoupling has also been used to synthesize high molecular weight semicrystalline polymers. researchgate.net While specific studies focusing solely on the polymerization of 3,4-diphenylpyrrole using these methods are not extensively detailed in the provided snippets, these techniques are broadly applicable to substituted pyrroles and are relevant for incorporating 3,4-diphenylpyrrole units into conjugated systems. Structural control during polymerization is crucial to achieve desired molecular weights, regiularity, and chain conformation, all of which impact the final material properties.

Role in Organic Electronic Devices (e.g., Organic Photovoltaics, Organic Field-Effect Transistors)

Pyrrole-containing semiconducting materials have garnered attention for their potential applications in organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netacs.org A review highlights recent advances in the synthesis of pyrrole-containing semiconducting materials used for OPVs and OFETs. acs.org Conjugated polymers based on substituted pyrroles can function as active layers in these devices, facilitating charge transport and light absorption or emission. For instance, a low bandgap conjugated polymer incorporating diketopyrrolo[3,4-c]pyrrole (DPP), a related bicyclic structure containing pyrrole units, has demonstrated promising hole mobility in OFETs and power conversion efficiency in OPVs. researchgate.net Novel D-A conjugated polymers synthesized via direct arylation polymerization have also been applied in the fabrication of OFETs, showing hole mobility. researchgate.net The incorporation of 3,4-diphenylpyrrole into the backbone of conjugated polymers or oligomers can influence their electronic band structure, charge carrier mobility, and stability, making them potential candidates for use in next-generation organic electronic devices.

Photofunctional Materials: Fluorescent Dyes and Probes

3,4-Diphenylpyrrole can serve as a core structure or a building block for the synthesis of photofunctional materials, particularly fluorescent dyes and probes. The electron-rich nature of the pyrrole ring, combined with the electronic effects of the phenyl substituents, can lead to interesting photophysical properties, including tunable absorption and emission wavelengths and high fluorescence quantum yields.

BODIPY and Squaraine Derivatives

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent dyes known for their sharp absorption and emission bands, high fluorescence quantum yields, and photostability. They are typically synthesized from pyrrole precursors. The reaction of diphenylpyrrole (specifically 2,4-diphenylpyrrole is mentioned in one instance) with a suitable aldehyde can lead to the formation of dipyrromethene intermediates, which are then complexed with boron trifluoride to yield BODIPY dyes. google.com Aza-BODIPY derivatives, which feature a nitrogen atom in the meso position, are another related class of dyes with tunable optical properties, including near-infrared (NIR) absorption and emission. researchgate.net

Squaraine dyes, characterized by a central squaric acid core flanked by electron-donating groups, are another important class of chromophores with strong absorption in the visible to near-infrared region. Diphenylpyrrole structures have been utilized in the synthesis of squaraine dyes. The synthesis of tetraphenyl-pyrrole-2-yl squaraines has been reported, utilizing 2,4-diphenylpyrrole as a key synthon. researchgate.netresearchgate.net Reactions between alkylated 2,4-diphenylpyrroles and squaric acid analogues have also been explored to obtain squaraine intermediates. uj.edu.pl These examples highlight the utility of diphenylpyrrole scaffolds in constructing squaraine dyes with tailored optical properties for applications such as organic photovoltaics and potentially biomedical imaging.

Design of Optical Sensors

The photophysical properties of 3,4-diphenylpyrrole derivatives, particularly their fluorescence, can be exploited in the design of optical sensors. These sensors operate by undergoing a change in their optical properties (e.g., fluorescence intensity, wavelength shift) upon interaction with a specific analyte. While general pyrrole-based materials have been explored for sensing applications, including gas sensing, the specific use of 3,4-diphenylpyrrole in optical sensors is also documented. researchgate.net For instance, thin films of poly(3,4-diphenylpyrrole) have been investigated for impedance-based solution phase sensing of dichloromethane (B109758). acs.org This demonstrates the potential of materials derived from 3,4-diphenylpyrrole for developing sensors that can detect specific chemical species through optical or electrochemical means.

Chemosensing and Biosensing Applications (e.g., Ammonia (B1221849) Detection)

The application of pyrrole derivatives in chemosensing and biosensing is an active area of research, leveraging their unique electronic and optical properties that can be modulated upon interaction with target analytes. While extensive research exists on various substituted pyrroles and polypyrrole in sensing applications, including the detection of ammonia, specific detailed research findings focusing solely on 3,4-diphenylpyrrole (PubChem CID: 74413) for ammonia detection are limited in the available literature.

However, related diphenyl-substituted pyrrole systems and polymers derived from pyrroles have demonstrated utility in sensing applications. For instance, N-monoalkylated 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (mDPP) derivatives have been investigated as fluorescence chemosensors, showing effectiveness and selectivity for fluoride (B91410) anions nih.govchem960.com. These studies highlight that incorporating diphenyl moieties into a pyrrole-based core can yield compounds with usable fluorescence properties and two-photon absorption cross-sections, making them suitable for sensing applications nih.gov. The sensing mechanism in these related systems can involve interactions such as intermolecular proton transfer between the sensor and the analyte chem960.com.

Polypyrrole (PPy), the polymer of pyrrole, is well-known for its electrical conductivity and has been widely explored for gas sensing applications, including the detection of ammonia. PPy-based sensors typically operate by detecting changes in electrical resistance upon exposure to gases like ammonia nih.gov. Incorporating diphenyl groups into polypyrrole structures, such as in poly(3,4-diphenylpyrrole), has been shown to enhance the stability and conductivity of the resulting polymers, which are properties relevant to sensor performance benchchem.com. Research has also explored the impedance-based solution phase sensing using thin films of poly(3,4-diphenylpyrrole) for detecting organic vapors like dichloromethane acs.orgacs.org. Furthermore, 3,4-diphenylpyrrole is being investigated in the context of preparing solid-state gas sensors, suggesting its potential in this field sbir.gov.

While the broader class of pyrrole-based materials, including polypyrrole and certain diphenyl-substituted pyrrole derivatives, shows promise in chemosensing and biosensing, including for ammonia detection in the case of polypyrrole, specific detailed studies on the direct use of the monomeric compound 3,4-diphenylpyrrole for ammonia sensing were not prominently found in the consulted literature. The incorporation of phenyl groups at the 3 and 4 positions of the pyrrole ring in 3,4-diphenylpyrrole influences its electronic and structural properties, which could theoretically make it responsive to certain chemical environments or analytes. However, the precise mechanisms and performance characteristics of 3,4-diphenylpyrrole itself as a chemosensor for ammonia require further dedicated investigation.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies and Catalysis

The synthesis of 3,4-diphenyl-pyrrole and its derivatives has traditionally relied on established methods like the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). rgmcet.edu.inwikipedia.orgorganic-chemistry.org However, the demand for more efficient, sustainable, and versatile synthetic routes has spurred significant innovation in this area.

Future advancements are expected to focus on several key areas:

Greener Synthetic Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable catalysts. rgmcet.edu.inlucp.net For instance, modifications to the Paal-Knorr synthesis have been developed using various acid catalysts to proceed under milder conditions. rgmcet.edu.inwikipedia.org The use of iodine as a catalyst has shown promise in achieving high yields at room temperature without the need for a solvent. rgmcet.edu.in

Novel Catalytic Systems: Research is increasingly directed towards the use of novel catalysts to improve reaction efficiency and selectivity. This includes the exploration of metal-catalyzed reactions, such as those involving palladium, rhodium, and gold, to construct the pyrrole (B145914) ring. researchgate.netresearchgate.net For example, gold(III) chloride has been identified as an effective catalyst for the cyclization of certain precursors to yield substituted pyrroles. researchgate.net Niobium pentachloride has also been demonstrated as an efficient catalyst for the synthesis of related pyrrolo[3,2-b]pyrrole (B15495793) derivatives under mild, ambient conditions. scielo.br

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic step, are gaining traction for the synthesis of complex pyrrole derivatives. nih.govmdpi.com These reactions offer significant advantages in terms of efficiency and atom economy. Iodine-catalyzed multicomponent reactions have been successfully employed for the synthesis of complex fused pyrrole systems. mdpi.com

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of flow chemistry and microwave-assisted synthesis is anticipated to accelerate the synthesis of this compound derivatives. These techniques can lead to shorter reaction times, improved yields, and better process control. wikipedia.org

A summary of innovative synthetic approaches for pyrrole derivatives is presented in the table below.

| Synthetic Approach | Catalyst/Conditions | Key Advantages | Reference(s) |

| Modified Paal-Knorr | Iodine | Solvent-free, room temperature, high yields | rgmcet.edu.in |

| Metal-Catalyzed Cyclization | Gold(III) Chloride | High efficiency for specific precursors | researchgate.net |

| Multicomponent Reaction | Niobium Pentachloride | Mild conditions, ambient atmosphere | scielo.br |

| Multicomponent Reaction | Iodine | Efficient synthesis of fused pyrroles | mdpi.com |

Design of Novel Functional Materials with Tailored Properties

The unique electronic and photophysical properties of the this compound core make it an excellent building block for a wide range of functional materials. Future research in this area will focus on the rational design of materials with precisely tailored properties for specific applications.

Key research directions include:

Organic Light-Emitting Diodes (OLEDs): The development of new this compound-based materials for OLEDs is a major area of focus. jmaterenvironsci.comnih.govmdpi.com Research is geared towards designing molecules with high quantum yields, tunable emission colors, and improved device stability. jmaterenvironsci.comresearchgate.net The incorporation of the pyrrole moiety into larger π-conjugated systems is a promising strategy for developing new electroluminescent materials. jmaterenvironsci.com

Organic Photovoltaics (OPVs): The electron-rich nature of the pyrrole ring makes it a suitable component for donor materials in OPV devices. Future work will involve the synthesis of novel this compound-containing polymers and small molecules with optimized energy levels and charge transport properties for efficient solar energy conversion.

Fluorescent Sensors: The inherent fluorescence of many pyrrole derivatives can be harnessed for the development of chemical sensors. nih.govrsc.orgresearchgate.net By functionalizing the this compound core with specific recognition units, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to a target analyte. For example, diketopyrrolopyrrole (DPP) dyes, which share a similar structural core, have been used to create fluorescent pH sensors. nih.govrsc.orgresearchgate.net

Semiconducting Materials: The ability to modify the electronic properties of the this compound scaffold through chemical substitution makes it a promising candidate for organic field-effect transistors (OFETs). Research will likely focus on creating materials with high charge carrier mobility and stability. nih.gov

The table below summarizes the key photophysical and electrochemical properties of some related pyrrole derivatives, which can guide the design of new functional materials based on the this compound core.

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | HOMO (eV) | LUMO (eV) | Application | Reference(s) |

| Diketopyrrolopyrrole (DPP) Derivatives | 500-650 | 550-750 | >70 (in solution) | Varies | Varies | OLEDs, OPVs, Sensors | nih.govrsc.orgmdpi.comresearchgate.net |

| Pyrrole-Terphenyl Copolymers | Varies | Varies | - | -5.46 to -5.63 | -2.15 to -2.31 | OLEDs | jmaterenvironsci.com |

| 1,3-Diphenylisobenzofuran | ~410 | ~430 | - | - | - | Singlet Oxygen Sensor | mdpi.com |

| 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes | - | - | - | - | - | Redox-active materials | beilstein-journals.org |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials based on the this compound scaffold. These computational tools can accelerate the research process by predicting the properties of novel compounds before they are synthesized.

Emerging trends in this area include:

Predictive Modeling of Properties: AI and ML algorithms can be trained on existing experimental data to build models that can predict the photophysical, electronic, and biological properties of new this compound derivatives. mdpi.com This can help researchers to prioritize the synthesis of the most promising candidates.

High-Throughput Virtual Screening: AI-powered virtual screening can be used to rapidly evaluate large libraries of virtual compounds based on the this compound core. This can help to identify novel structures with desired properties for specific applications.

Inverse Design: In the future, AI could be used for the "inverse design" of materials. This would involve specifying the desired properties of a material and then using an AI algorithm to generate the chemical structure of a this compound derivative that is predicted to have those properties.

Exploration of New Application Domains

While the applications of this compound derivatives in organic electronics are well-established, researchers are continuously exploring new and exciting application domains.

Some of the most promising emerging areas include:

Biomedical Applications: The pyrrole scaffold is present in many biologically active natural products and pharmaceuticals. lucp.net Future research will likely focus on the design and synthesis of novel this compound derivatives with potential therapeutic applications, such as anticancer nih.govmdpi.com and anti-inflammatory agents. nih.govnih.gov The PASS (Prediction of Activity Spectra for Substances) algorithm has been used to predict the biological activities of new pyrrole derivatives. nih.gov

Nonlinear Optics: The extended π-conjugation in some this compound derivatives could give rise to interesting nonlinear optical (NLO) properties. This could lead to their use in applications such as optical switching and frequency conversion.

Catalysis: Functionalized 3,4-diphenyl-pyrroles could be designed to act as ligands for metal catalysts. This could lead to the development of new catalytic systems with enhanced activity and selectivity for a variety of organic transformations.

Q & A

What are the standard synthetic routes for 3,4-diphenyl-pyrrole, and how can reaction conditions be optimized for yield?

Basic Research Question

The synthesis of this compound typically involves cyclization reactions using aromatic precursors. A widely cited method involves refluxing intermediates like 4-6 (1 mmol) with chloranil (1.4 mmol) in xylene for 25–30 hours, followed by alkaline workup and recrystallization from methanol . Key optimization parameters include:

- Reaction Time : Prolonged reflux (>30 hours) improves cyclization but risks side reactions.

- Solvent Choice : Xylene’s high boiling point (138–144°C) facilitates efficient thermal activation.

- Purification : Recrystallization from methanol enhances purity but may reduce yield due to solubility limitations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。